molecular formula C10H17Br B13191819 2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane

2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane

Cat. No.: B13191819
M. Wt: 217.15 g/mol
InChI Key: RXPQIXALJKLQAI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane typically involves the bromination of 2-ethylbicyclo[2.2.1]heptane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the methylene position adjacent to the bicyclic ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals due to its unique bicyclic structure.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane largely depends on the type of reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s bicyclic structure can influence its reactivity and interaction with other molecules, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)bicyclo[2.2.1]heptane: Lacks the ethyl group, making it less sterically hindered.

    2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    2-(Bromomethyl)-2-methylbicyclo[2.2.1]heptane: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness

2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl and an ethyl group on the bicyclic framework.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

2-(bromomethyl)-2-ethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C10H17Br/c1-2-10(7-11)6-8-3-4-9(10)5-8/h8-9H,2-7H2,1H3

InChI Key

RXPQIXALJKLQAI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CCC1C2)CBr

Origin of Product

United States

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